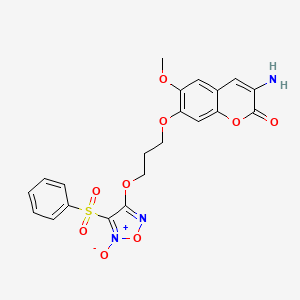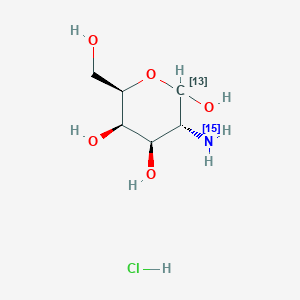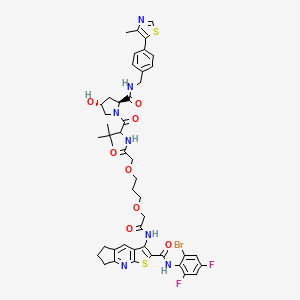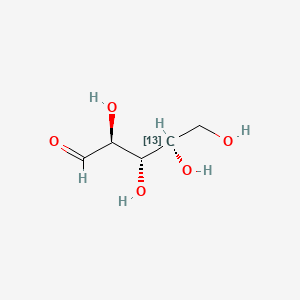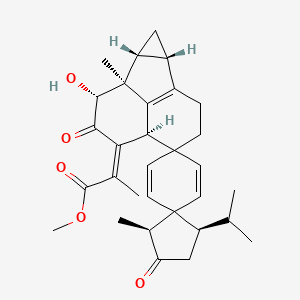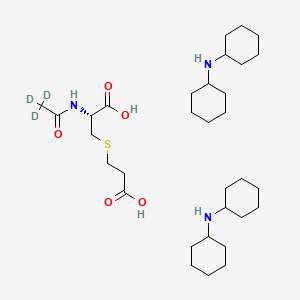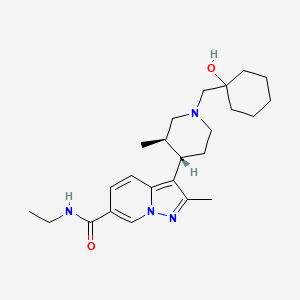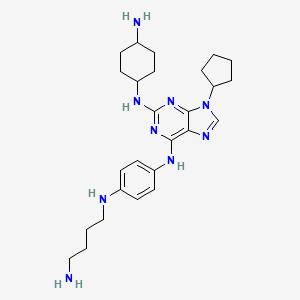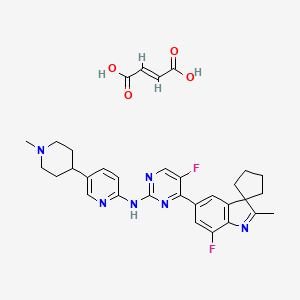
Antifungal agent 32
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It inhibits filamentation, biofilm formation, morphological switching, and adherence to epithelial cells . This makes it a valuable tool for research on Candida albicans infections.
Métodos De Preparación
Industrial Production Methods: Industrial production methods for antifungal agent 32 are not explicitly documented in public literature. it is likely that the production involves standard pharmaceutical manufacturing processes, including large-scale synthesis, purification, and formulation .
Análisis De Reacciones Químicas
Types of Reactions: Antifungal agent 32 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Aplicaciones Científicas De Investigación
Antifungal agent 32 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study antifungal mechanisms and to develop new antifungal agents.
Medicine: It is investigated for its potential therapeutic applications in treating fungal infections.
Industry: It is used in the development of antifungal coatings and materials to prevent fungal growth.
Mecanismo De Acción
Antifungal agent 32 exerts its effects by inhibiting key processes in Candida albicans. It targets the fungal cell membrane and interferes with ergosterol synthesis, leading to increased membrane permeability and cell death . The compound also disrupts biofilm formation and morphological switching, which are critical for fungal virulence .
Comparación Con Compuestos Similares
Azoles: These compounds inhibit ergosterol synthesis by targeting lanosterol 14α-demethylase.
Polyenes: These compounds bind to ergosterol in the fungal cell membrane, causing it to leak electrolytes.
Echinocandins: These compounds inhibit β-(1,3)-D-glucan synthesis, leading to cell wall destabilization.
Uniqueness: Antifungal agent 32 is unique in its ability to inhibit multiple virulence factors of Candida albicans, including filamentation, biofilm formation, and adherence to epithelial cells . This multi-targeted approach makes it a promising candidate for further research and development.
Propiedades
Fórmula molecular |
C25H28N2O |
|---|---|
Peso molecular |
372.5 g/mol |
Nombre IUPAC |
(2S,5S)-2-benzyl-5-[(4-phenylmethoxyphenyl)methyl]piperazine |
InChI |
InChI=1S/C25H28N2O/c1-3-7-20(8-4-1)15-23-17-27-24(18-26-23)16-21-11-13-25(14-12-21)28-19-22-9-5-2-6-10-22/h1-14,23-24,26-27H,15-19H2/t23-,24-/m0/s1 |
Clave InChI |
GMHWCRVBSHSBCE-ZEQRLZLVSA-N |
SMILES isomérico |
C1[C@@H](NC[C@@H](N1)CC2=CC=C(C=C2)OCC3=CC=CC=C3)CC4=CC=CC=C4 |
SMILES canónico |
C1C(NCC(N1)CC2=CC=C(C=C2)OCC3=CC=CC=C3)CC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


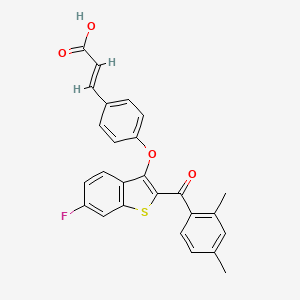
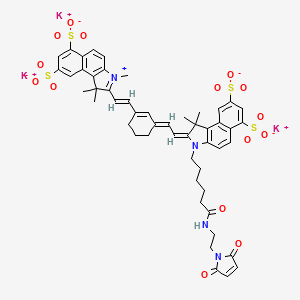

![[(2R,4R,5R)-3-benzoyloxy-5-(3,5-dioxo-1,2,4-triazin-2-yl)-4-fluorooxolan-2-yl]methyl benzoate](/img/structure/B12406928.png)
